1-Decene is an organic compound with the molecular formula . It is classified as an alkene due to the presence of a double bond between two carbon atoms, specifically at the first position in its carbon chain. This compound is a colorless liquid with a pleasant odor and is insoluble in water, floating on its surface instead . As an alpha-olefin, 1-decene is significant in industrial applications, particularly as a comonomer in the production of various polymers and as an intermediate in the synthesis of epoxides, amines, synthetic lubricants, and fatty acids .
While specific biological activities of 1-decene are not extensively documented, it has been isolated from natural sources such as the leaves of Farfugium japonicum. Additionally, it has been noted as an initial product in the microbial degradation of n-decane, indicating its potential role in environmental biochemistry and biodegradation processes .
The primary methods for synthesizing 1-decene include:
1-Decene has a variety of applications across different industries:
Research indicates that 1-decene may have interactions that warrant caution. It is flammable and can form explosive mixtures with air at elevated temperatures. Moreover, it poses environmental risks as it is toxic to aquatic organisms and may bioaccumulate in marine environments .
In terms of health hazards, exposure to high concentrations may cause respiratory irritation and skin dryness. Safety measures should be implemented when handling this compound to mitigate risks associated with inhalation or skin contact .
Several compounds share structural similarities with 1-decene. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
1-Octene | Shorter carbon chain; used similarly in polymers | |
1-Dodecene | Longer carbon chain; used in similar applications | |
2-Decene | Isomeric form; different double bond position | |
Deca-2-ene | Another isomer; used in specialty applications |
Uniqueness of 1-Decene:
The systematic IUPAC name for 1-decene is dec-1-ene, reflecting its ten-carbon chain ($$ \text{CH}3(\text{CH}2)7\text{CH}=\text{CH}2 $$) with a double bond between carbons 1 and 2. The compound’s structural specificity distinguishes it from other decene isomers, such as dec-2-ene or internal olefins, which exhibit double bonds at alternative positions or geometries (e.g., cis or trans).
Property | Value | Source |
---|---|---|
Molecular formula | $$ \text{C}{10}\text{H}{20} $$ | |
Boiling point | 169°C | |
Density (25°C) | 0.741 g/mL | |
Refractive index | 1.421 | |
Solubility in water | Insoluble |
1-Decene is one of 43 possible structural isomers of decene, though its terminal double bond renders it uniquely reactive in industrial contexts. Common synonyms include α-decene, decylene, and n-1-decene, while trade names such as Gulftene 10 and Neodene 10 reflect its commercial origins.
The Ziegler process, pioneered by Karl Ziegler in the 1950s, revolutionized alpha-olefin production by enabling controlled ethylene oligomerization using triethylaluminum catalysts. This method initially targeted even-numbered fatty alcohols but was adapted to generate 1-decene as a byproduct. In 1961, Procter & Gamble introduced a modified Ziegler process that narrowed the olefin distribution to $$ \text{C}{12}-\text{C}{18} $$ chains, enhancing efficiency for detergent alcohols.
The 1968 discovery of the SHOP process by Shell chemists, including Wilhelm Keim, addressed two critical challenges:
Commercialized in 1977, SHOP integrated three steps:
By 2002, SHOP-driven 1-decene production exceeded 1.2 million tonnes annually, cementing its role in synthetic lubricants and polyethylene comonomers.
The 1-decene market, valued at \$1.32 billion in 2024, is projected to grow at 4.81% CAGR through 2033, driven by PAO demand in automotive and industrial lubricants. Ethylene oligomerization remains dominant, though advances in chromium and iron-based catalysts aim to improve selectivity for $$ \text{C}_{10} $$ fractions.
Flammable;Health Hazard;Environmental Hazard